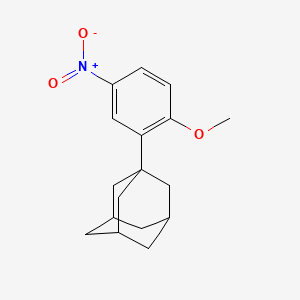

1-(2-Methoxy-5-nitrophenyl)adamantane

描述

Contextualization of Adamantane (B196018) Derivatives in Contemporary Organic and Materials Chemistry

Adamantane and its derivatives have established a significant presence in both organic and materials chemistry. nih.gov In medicinal chemistry, the adamantane moiety is a well-known pharmacophore, prized for its ability to increase the lipophilicity and metabolic stability of drug candidates, thereby enhancing their pharmacokinetic profiles. nih.gov This has led to the development of successful antiviral and other therapeutic agents. mdpi.com In materials science, the rigid, diamondoid structure of adamantane is exploited to create polymers with high thermal stability and specific mechanical properties. rsc.org The incorporation of adamantane units can influence polymer morphology and lead to materials with novel electronic and optical characteristics.

Significance of Rigid Polycyclic Hydrocarbon Scaffolds in Chemical Design

Rigid polycyclic hydrocarbon scaffolds, such as that of adamantane, play a crucial role in modern chemical design. nih.gov Their conformational rigidity provides a well-defined three-dimensional structure, which is highly advantageous in the design of molecules intended for specific biological targets. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. Furthermore, the defined spatial arrangement of substituents on a rigid scaffold allows for precise control over the molecule's shape and vectoral properties, a key aspect in supramolecular chemistry and the design of functional materials.

Theoretical and Experimental Rationale for Investigating Substituted Adamantane Architectures

The investigation of substituted adamantane architectures is driven by both theoretical predictions and experimental observations. researchgate.net From a theoretical standpoint, computational studies can predict how different substituents will influence the electronic properties, steric profile, and reactivity of the adamantane core. This allows for the rational design of derivatives with desired characteristics. Experimentally, the synthesis and characterization of new adamantane derivatives provide valuable data on structure-activity relationships. For instance, the introduction of functional groups can dramatically alter the solubility, reactivity, and biological activity of the parent adamantane molecule, leading to the discovery of new chemical entities with unique applications. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSLKCWOASOHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Methoxy-5-nitrophenyl)adamantane is expected to show distinct signals for the adamantyl and the substituted phenyl protons. The adamantyl group, with its high symmetry, typically displays broad, overlapping multiplets. For a 1-substituted adamantane (B196018), three sets of signals are expected: for the bridgehead protons (CH), the methylene (B1212753) protons adjacent to the bridgehead carbons (CH₂), and the methylene protons further away. The aromatic region will be characterized by three protons of the 1,2,4-trisubstituted benzene (B151609) ring, exhibiting splitting patterns consistent with their ortho, meta, and para relationships. The methoxy (B1213986) group will present a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. The adamantyl cage is expected to show four distinct signals corresponding to the substituted bridgehead carbon, the three equivalent bridgehead carbons, the six equivalent methylene carbons adjacent to the bridgeheads, and the three equivalent methylene carbons at the remaining positions. The aromatic ring will display six signals, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The methoxy carbon will appear as a single peak at a characteristic downfield position.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.2 | d | 1H | H-6 |

| Aromatic | ~8.0 | dd | 1H | H-4 |

| Aromatic | ~7.1 | d | 1H | H-3 |

| Methoxy | ~3.9 | s | 3H | -OCH₃ |

| Adamantyl | ~2.1 | br s | 3H | Bridgehead CH |

| Adamantyl | ~1.9 | br s | 6H | CH₂ |

| Adamantyl | ~1.7 | br s | 6H | CH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~160 | C-2 (C-OCH₃) |

| Aromatic | ~145 | C-5 (C-NO₂) |

| Aromatic | ~140 | C-1 (C-Adamantyl) |

| Aromatic | ~125 | C-4 |

| Aromatic | ~120 | C-6 |

| Aromatic | ~110 | C-3 |

| Methoxy | ~56 | -OCH₃ |

| Adamantyl | ~40 | Bridgehead CH |

| Adamantyl | ~36 | Substituted Bridgehead C |

| Adamantyl | ~30 | CH₂ |

| Adamantyl | ~28 | CH₂ |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the aromatic system, correlations would be expected between H-3 and H-4, and between H-4 and H-6. Within the adamantyl cage, complex correlations between the different methylene and bridgehead protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals of the adamantyl and aromatic CH groups based on their attached proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. Key expected correlations would include the methoxy protons to the C-2 aromatic carbon, and the adamantyl bridgehead protons to the C-1 aromatic carbon, which would be crucial for confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOE would be expected between the methoxy protons and the H-3 proton on the aromatic ring, confirming the ortho relationship between these groups.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as for gaining structural information from its fragmentation pattern.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental composition. The theoretical exact mass for C₁₇H₂₁NO₃ is 287.1521 g/mol .

Electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions. The most prominent fragmentation pathway for 1-substituted adamantanes is the loss of the substituent to form the highly stable adamantyl cation at m/z 135. Other expected fragmentations would involve the nitrophenyl moiety.

Predicted Fragmentation Pattern:

| m/z | Predicted Fragment | Description |

| 287 | [M]⁺ | Molecular ion |

| 272 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 257 | [M - NO]⁺ | Loss of nitric oxide |

| 241 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (expected to be the base peak) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the adamantyl C-H bonds, the aromatic ring, the methoxy group, and the nitro group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| Adamantyl C-H Stretch | 2950-2850 | 2950-2850 | Asymmetric and symmetric stretching of CH and CH₂ groups. |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | In-plane stretching of the benzene ring. |

| NO₂ Asymmetric Stretch | ~1530 | Weak | Strong absorption characteristic of aromatic nitro compounds. |

| NO₂ Symmetric Stretch | ~1350 | Strong | Strong absorption characteristic of aromatic nitro compounds. |

| C-O-C Asymmetric Stretch | ~1250 | Moderate | Stretching of the aryl-ether bond. |

| C-O-C Symmetric Stretch | ~1030 | Moderate | Stretching of the aryl-ether bond. |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Analysis of Intermolecular Interactions and Weak Chemical Bonds

Computational methods are essential for understanding the non-covalent interactions that dictate the supramolecular assembly and crystal packing of molecules. For adamantane (B196018) derivatives, these interactions are governed by the bulky, lipophilic adamantane cage and the electronic nature of the substituents on the aromatic ring.

The adamantane moiety itself primarily contributes to crystal stability through extensive van der Waals forces and a high percentage of H···H contacts. nih.gov The substituted phenyl ring, however, introduces more specific, directional interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the intermolecular bonding. The oxygen atoms of the nitro group possess a highly negative electrostatic potential, making them potent hydrogen bond acceptors. acs.org This is a recurring motif in the crystal structures of nitrophenyl-containing adamantane derivatives, where they frequently engage in C–H···O interactions with hydrogen atoms from the adamantane cage or neighboring phenyl rings. researchgate.net

Conversely, the methoxy (B1213986) group acts as a weak hydrogen bond acceptor. Its presence, alongside the nitro group, creates a complex electronic environment on the phenyl ring that modulates the nature and geometry of these weak interactions.

Detailed information regarding more specialized weak chemical bonds, such as halogen or tetrel bonds, is not available for this specific compound, as these interactions require the presence of specific elements (e.g., halogens for halogen bonds) that are absent in 1-(2-Methoxy-5-nitrophenyl)adamantane.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Predominant contacts arising from the large, hydrogen-rich surface of the adamantane cage. |

| O···H / H···O | ~15-25% | Significant interactions involving the nitro group oxygen atoms acting as hydrogen bond acceptors. |

| C···H / H···C | ~10-20% | Represents weaker C–H···π and other van der Waals contacts. |

| Other (N···H, C···C, etc.) | ~5-10% | Minor contributions from other possible weak interactions. |

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the dynamics of chemical reactions, offering insights that are often inaccessible through experimental means alone. ksu.edu.sa

Density Functional Theory (DFT) is a primary computational method used to map the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS). nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. bohrium.com

For a reaction involving this compound, such as an aromatic nucleophilic substitution (SNAr) to replace the nitro group, computational studies would proceed by:

Geometry Optimization: Calculating the lowest energy structures of the reactant, nucleophile, intermediate (e.g., Meisenheimer complex), and product.

Transition State Searching: Employing algorithms (e.g., Berny optimization) to locate the transition state structures connecting the reactant to the intermediate and the intermediate to the product.

Frequency Analysis: Confirming the nature of each stationary point. Reactants and products have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

This process elucidates the stepwise pathway of the reaction, providing a detailed atomistic view of bond-breaking and bond-forming events.

Once the stationary points (reactants, transition states, products) are identified, their relative energies can be plotted to create a reaction energy profile. This diagram provides a quantitative look at the thermodynamics and kinetics of the transformation. uzh.ch

The key parameters derived from an energy profile are:

Activation Energy (ΔG‡): The energy difference between the reactant and the highest-energy transition state. This value determines the reaction rate (kinetics). A higher barrier corresponds to a slower reaction.

| Reaction Step | Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Reactant → TS1 | Activation Energy (ΔG‡₁) | +25.0 | Energy barrier for the formation of the Meisenheimer intermediate; likely the rate-determining step. |

| Reactant → Intermediate | Energy of Intermediate | +8.5 | The Meisenheimer complex is a high-energy, but stable, intermediate. |

| Intermediate → TS2 | Activation Energy (ΔG‡₂) | +12.0 | Energy barrier for the departure of the leaving group (nitro group) from the intermediate. |

| Reactant → Product | Overall Reaction Energy (ΔG) | -15.0 | The overall reaction is thermodynamically favorable (exergonic). |

Theoretical models can predict the reactivity of different sites within a molecule and the selectivity of its reactions. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.net

For this compound:

The nitro group is strongly electron-withdrawing, creating a significant electron-deficient (blue) region on the carbons ortho and para to it. This makes these positions highly susceptible to nucleophilic attack.

The methoxy group is electron-donating, increasing the electron density (red) at its ortho and para positions, making them more favorable for electrophilic attack.

The adamantane cage remains a largely neutral, non-polar region.

This analysis predicts that nucleophilic substitution reactions would preferentially occur at the positions activated by the nitro group, while electrophilic substitution would be directed by the methoxy group. Frontier Molecular Orbital (FMO) theory further refines these predictions by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the molecule's ability to donate and accept electrons, respectively.

| Reaction Type | Most Probable Site of Attack | Governing Factor |

|---|---|---|

| Nucleophilic Attack | C6 (ortho to NO₂) and C4 (para to NO₂) | Strong electron-withdrawing effect of the nitro group creating electron-poor centers. |

| Electrophilic Attack | C3 (ortho to OCH₃) and C1 (para to OCH₃, occupied by adamantane) | Electron-donating resonance effect of the methoxy group creating electron-rich centers. |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Nitro Group: Reduction Pathways and Derivative Formation

The nitro group on the aromatic ring is a versatile functional group that can be readily transformed into various other nitrogen-containing functionalities, most notably amines. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. wikipedia.orgjsynthchem.com The specific product obtained depends on the reducing agent and the reaction conditions. wikipedia.org

The primary transformation is the reduction to the corresponding aniline, 1-(5-amino-2-methoxyphenyl)adamantane. This conversion is of significant interest as aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com A variety of reagents can accomplish this transformation. Catalytic hydrogenation using metals like palladium, platinum, or Raney nickel is a common and efficient method. wikipedia.orgresearchgate.net Chemical reduction using metals in acidic media, such as iron, tin, or zinc, is also widely employed. wikipedia.org

Partial reduction of the nitro group can lead to other derivatives. For instance, under controlled conditions, hydroxylamines can be formed. wikipedia.org Reagents like zinc dust in the presence of ammonium (B1175870) chloride are known to selectively reduce nitroarenes to N-arylhydroxylamines. wikipedia.orgresearchgate.net Further reactions can yield azo or azoxy compounds, typically when using certain metal hydrides or zinc metal. wikipedia.org

Table 1: Common Reduction Pathways for the Nitro Group

| Product | Typical Reagents and Conditions |

|---|---|

| Aniline (e.g., 1-(5-amino-2-methoxyphenyl)adamantane) | H₂, Pd/C, PtO₂, or Raney Ni; Fe, Sn, or Zn in acidic media (e.g., HCl); Sodium hydrosulfite (Na₂S₂O₄). wikipedia.orgresearchgate.net |

| Hydroxylamine | Zinc dust and NH₄Cl; Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.org |

| Azo Compound | Metal hydrides (e.g., LiAlH₄, NaBH₄) can sometimes lead to azo compounds as byproducts. wikipedia.orgjsynthchem.com |

| Hydrazine Derivative | Treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine. wikipedia.org |

The choice of reducing agent is crucial, especially when other functional groups are present in the molecule that might also be susceptible to reduction. The adamantane (B196018) and methoxy (B1213986) groups are generally stable under most nitro reduction conditions.

Reactivity of the Methoxy Group: Demethylation and Ether Cleavage Reactions

The methoxy group (-OCH₃) is an ether linkage that can be cleaved under specific, often harsh, conditions to yield the corresponding phenol, 4-nitro-3-(adamantan-1-yl)phenol. This process, known as demethylation or ether cleavage, typically requires strong reagents. nih.gov

Common methods for cleaving aryl methyl ethers involve strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylsilyl (B98337) iodide (TMSI). nih.govrsc.org The reaction mechanism generally involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion (Sₙ2 mechanism). rsc.org

Recent studies have explored more moderate conditions. For example, acidic concentrated lithium bromide has been shown to be effective for the demethylation of various lignin-derived aromatic compounds. rsc.org Electrochemical methods have also been developed for the demethylation of methoxyphenols. nih.govresearchgate.net The reactivity of the methoxy group can be influenced by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group present in 1-(2-methoxy-5-nitrophenyl)adamantane, can affect the electron density on the ether oxygen and influence the rate of cleavage. rsc.org

Table 2: Reagents for Methoxy Group Demethylation

| Reagent Class | Examples | General Conditions |

|---|---|---|

| Strong Protic Acids | HI, HBr | High temperatures, reflux. |

| Lewis Acids | BBr₃, AlCl₃, TMSI | Often performed at low temperatures in an inert solvent. |

| Salt-Acid Systems | Acidic Concentrated Lithium Bromide (ACLB) | Moderate temperatures (e.g., 110 °C). rsc.org |

| Electrochemical Methods | Bias-potential-assisted reaction on graphitic surfaces. | Mild aqueous solution, neutral pH. nih.govresearchgate.net |

Reactions at the Adamantane Bridgehead and Bridge Carbon Atoms

The adamantane cage is a highly stable, strain-free tricyclic hydrocarbon. nih.gov Its reactivity is primarily centered at the tertiary C-H bonds at the four bridgehead positions and the secondary C-H bonds at the six bridge positions. The bridgehead positions are particularly noteworthy. The formation of a carbocation at a bridgehead position (1-adamantyl cation) is unusually stable for a tertiary carbocation due to hyperconjugation within the rigid cage structure. nih.gov Conversely, the corresponding bridgehead radical is destabilized because the cage structure prevents the carbon from adopting a more stable planar geometry. nih.gov

Reactions often proceed via these cationic or radical intermediates. rsc.org

Oxidation: Chromic acid oxidation can be a useful method for preparing bridgehead alcohols (adamantanols). researchgate.net

Halogenation: Free-radical chlorination tends to be less selective. researchgate.net However, bromination can occur at the bridgehead positions. rsc.org Ionic substitution processes may lead to rearranged products. researchgate.net

Nitroxylation: Reactions with nitric acid can lead to the introduction of nitroxy (-ONO₂) groups at the bridgehead positions. researchgate.netresearchgate.net

For this compound, one bridgehead position is already substituted. The remaining three bridgehead positions and the bridge positions are available for functionalization, although the bulky aryl substituent may sterically hinder attack at adjacent positions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Further substitution on the phenyl ring is governed by the directing effects of the three existing substituents: the methoxy group, the nitro group, and the 1-adamantyl group.

Electrophilic Aromatic Substitution (EAS): The methoxy group is a powerful activating group and is ortho, para-directing. The nitro group is a strong deactivating group and is meta-directing. The 1-adamantyl group is considered to be a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects.

The positions on the ring are numbered as follows: C1 (adamantyl), C2 (methoxy), C3, C4, C5 (nitro), C6.

Position C6 is ortho to the adamantyl group and meta to the nitro group.

Position C4 is para to the adamantyl group, meta to the methoxy group, and ortho to the nitro group.

Position C3 is ortho to the methoxy group, meta to the adamantyl group, and ortho to the nitro group.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. nih.gov SₙAr reactions typically require a good leaving group (like a halogen) positioned ortho or para to the activating group. In this compound, the methoxy group is ortho to the nitro group. While methoxy groups are not typically considered good leaving groups, nucleophilic displacement of methoxy groups on highly electron-deficient rings can occur, though it is less common. ntu.edu.sg Such a reaction would be facilitated by a strong nucleophile and could potentially replace the methoxy group.

Radical Reactions and Photoinduced Processes

Radical Reactions: The adamantane moiety can readily undergo radical-based functionalization. nih.govrsc.org Hydrogen atom abstraction can occur at either the bridgehead or bridge positions to form adamantyl radicals. nih.gov These radicals can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. nih.gov The nitro group itself is also known to be involved in a variety of radical reactions, often initiated by photolysis, radiolysis, or thermolysis. rsc.org

Photoinduced Processes: Nitroaromatic compounds are well-known to be photochemically active. rsc.org Irradiation of nitrophenyl compounds can lead to a variety of transformations. For instance, o-nitrophenyl compounds can undergo intramolecular hydrogen abstraction, leading to rearrangements. rsc.orgrsc.org In the case of this compound, UV irradiation could potentially induce reactions involving the nitro group, such as intramolecular cyclization or rearrangement, although specific pathways for this substrate have not been detailed.

Rearrangement Reactions Involving the Adamantane Core

The adamantane skeleton is the most thermodynamically stable C₁₀H₁₆ isomer, often referred to as being at the bottom of a thermodynamic stability well. nih.govresearchgate.net Because of this inherent stability, rearrangement of the adamantane core itself is not common. However, rearrangements can occur with adamantane derivatives under certain conditions, typically those involving carbocation intermediates, such as in strong acids (Lewis or superacids). researchgate.net

For example, the 1-adamantyl cation can rearrange to the 2-adamantyl cation, although this process is often reversible and may involve intermolecular hydride transfer. rsc.org Rearrangements are more frequently observed in the synthesis of adamantane itself from other C₁₀H₁₆ isomers like tetrahydrodicyclopentadiene. researchgate.net For this compound, acid-catalyzed reactions that could generate a carbocation on the adamantane core (for example, by protonolysis of a C-H bond under superacidic conditions) might induce skeletal rearrangements, but such transformations would require very harsh conditions. researchgate.netnortheastern.edu Ring contraction or expansion reactions are more characteristic of strained adamantane homologues like protoadamantane (B92536) or homoadamantane. nih.govresearchgate.net

Advanced Applications in Materials Science and Chemical Engineering

Application of Adamantane (B196018) Scaffolds in Designing Novel Functional Materials

The adamantane cage, a diamondoid hydrocarbon, is characterized by its high symmetry (Td), thermodynamic stability, and rigid three-dimensional structure. nih.govwikipedia.org This unique molecular architecture makes it an exceptional scaffold in materials science. nbinno.comthieme-connect.com Functionalized adamantane derivatives are utilized as polyhedral building units for creating 3-D porous supramolecular structures and nanomaterials, including both purely organic frameworks and metal-hybrid frameworks. acs.org The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantanes, in particular, facilitates the construction of highly ordered three-dimensional networks, leading to materials with large surface areas and controlled porosity. researchgate.net

These porous materials are of significant interest for applications such as gas separation and storage, heterogeneous catalysis, and energy conversion. acs.org The incorporation of the bulky, lipophilic adamantane moiety can enhance the thermal stability, mechanical strength, and solvent resistance of materials. nbinno.comresearchgate.net Its synthetic flexibility allows for the introduction of various functional groups at its bridgehead positions, enabling the tailoring of material properties for specific needs. nbinno.com This versatility makes adamantane a cornerstone for developing next-generation materials, from advanced coatings and high-performance plastics to recyclable catalysts. nbinno.comacs.org The compound 1-(2-Methoxy-5-nitrophenyl)adamantane, with its functionalized phenyl group attached to the rigid adamantane core, represents a strategic design for creating materials where the adamantane unit provides a robust, stable anchor.

Exploration of Optical and Electronic Properties

Recent research has highlighted the potential of adamantane derivatives in the field of optoelectronics. rsc.orgnih.gov The adamantane scaffold itself is not photo-ionizable in the atmosphere as its absorption regions are in the vacuum-UV part of the spectrum. pensoft.net However, when functionalized, the resulting derivatives can exhibit significant optical and electronic properties.

Photoluminescence and White-Light Generation Phenomena

Adamantane-based materials have also demonstrated novel photoluminescent properties. Certain adamantane-type cluster compounds have been found to produce a highly-directed, unprecedented type of white-light generation (WLG). rsc.orgnih.gov This phenomenon is linked to the amorphous nature of these materials. rsc.org The specific optical behavior is influenced by the elemental composition of the cluster and the nature of the organic substituents. rsc.orgrsc.org While specific photoluminescence data for this compound is not available, its structure suggests potential for luminescence, where the adamantane cage could be functionalized to tune the emission properties for applications in light conversion devices. rsc.org

Integration of Adamantane Derivatives into Polymer Architectures and Composites

The incorporation of adamantane units into polymer backbones leads to materials with exceptional properties. nbinno.com Adamantane's rigidity and bulkiness enhance the thermal stability of polymers. acs.org For instance, poly(1,3-adamantylene alkylene)s exhibit excellent thermal stabilities, significantly higher than structurally similar polyolefins. acs.org

Adamantane derivatives are used as molecular "knots" to create microporous organic polymers (MOPs). magtech.com.cn These MOPs possess high thermal and chemical stability, low density, and high specific surface area, making them suitable for gas capture, separation, and catalysis. magtech.com.cn The synthetic versatility of adamantane allows it to be integrated into various polymer architectures, including those formed by acyclic diene metathesis (ADMET) polymerization, to create precision polymers with evenly distributed adamantane moieties. acs.org The functional groups on this compound could be chemically modified to create monomers for polymerization, leading to polymers with the inherent stability of the adamantane core and the electronic properties of the substituted phenyl ring.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Name | Decomposition Temperature (°C) | Melting Point (°C) |

| Poly(1,3-adamantylene decylene) (P-1,3-Ad-10) | 452-456 | Amorphous |

| Poly(1,3-adamantylene hexadecylene) (P-1,3-Ad-16) | 452-456 | 58 |

| Poly(1,3-adamantylene octadecylene) (P-1,3-Ad-18) | 452-456 | 62 |

| Poly(1,3-adamantylene eicosylene) (P-1,3-Ad-20) | 452-456 | 63 |

This table presents data for a series of precision polyethylene polymers containing 1,3-disubstituted adamantane units, demonstrating the high thermal stability imparted by the adamantane scaffold. Data sourced from acs.org.

Role in Host-Guest Chemistry and Supramolecular Assemblies

Adamantane and its derivatives are exemplary "guest" molecules in the field of supramolecular and host-guest chemistry. nih.gov The size, shape, and hydrophobicity of the adamantane cage make it a perfect fit for the cavities of various "host" macrocycles, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govmdpi.commdpi.com

The interaction between adamantane and β-cyclodextrin (β-CD) is one of the most studied host-guest systems, characterized by a high association constant, typically in the range of 10⁴–10⁵ M⁻¹. mdpi.comresearchgate.net This strong and specific non-covalent interaction is the basis for constructing a wide array of supramolecular assemblies, including hydrogels, biosensors, and drug delivery systems. mdpi.commdpi.com The adamantyl group acts as a robust anchor, facilitating the self-assembly of complex architectures. mdpi.com For example, polymers functionalized with adamantane can form reversible cross-links with polymers bearing cyclodextrin hosts, leading to self-healing materials. The this compound molecule can be readily employed in such systems, where the adamantane moiety would serve as the binding guest, and the functionalized phenyl group could introduce additional properties, such as charge-transfer interactions or specific recognition sites, into the supramolecular assembly.

Table 2: Association Constants of Adamantane Derivatives with Host Molecules

| Guest Molecule | Host Molecule | Association Constant (K) in M⁻¹ |

| Alexa 488 labelled adamantane derivative | β-cyclodextrin | 5.2 x 10⁴ |

| Adamantyl-functionalized glycodendrimers | β-cyclodextrin | 10³ - 10⁵ |

This interactive table showcases the high stability of host-guest complexes formed between adamantane derivatives and cyclodextrin hosts. Data sourced from mdpi.comresearchgate.net.

Future Directions and Emerging Research Perspectives

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes to adamantane (B196018) derivatives often rely on harsh reagents and conditions, such as the use of strong Lewis acids or hazardous solvents. nih.govgoogle.com Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic protocols. Green chemistry approaches aim to improve efficiency, reduce waste, and minimize the use of toxic substances.

Key areas for development include:

Catalyst Innovation: The use of solid acid catalysts, such as sulfated zirconia (ZrO2-SO42-), presents a greener alternative to corrosive Lewis acids like aluminum chloride for adamantane synthesis. google.com These catalysts are often reusable, reduce corrosive waste streams, and can be integrated into continuous flow processes.

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as multicomponent Biginelli reactions used for other adamantane derivatives, can significantly reduce volatile organic compound (VOC) emissions. nih.govrsc.org The exploration of benign solvents like water, propylene glycol, or ionic liquids could also offer substantial environmental benefits. tandfonline.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Adamantane Derivatives

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Strong, corrosive Lewis acids (e.g., AlCl3) | Reusable solid acids (e.g., ZrO2-SO42-), mild organic catalysts (e.g., TFA) google.comnih.gov |

| Solvents | Halogenated hydrocarbons, benzene (B151609) | Solvent-free conditions, water, propylene glycol rsc.orgtandfonline.com |

| Reagents | Hazardous reagents like liquid bromine | Less hazardous alternatives (e.g., nitric acid) tandfonline.com |

| Efficiency | Often multi-step with purification losses | One-pot, multicomponent reactions with higher atom economy nih.gov |

| Waste | Significant generation of corrosive and toxic waste | Minimized waste streams, recyclable catalysts |

Exploration of Novel Derivatization Strategies

The functional groups present in 1-(2-Methoxy-5-nitrophenyl)adamantane offer multiple avenues for novel derivatization to create a library of new compounds with tailored properties. Future research will likely focus on both the modification of the substituted phenyl ring and the functionalization of the adamantane cage itself.

Phenyl Ring Modification: The nitro group is a versatile functional handle. Its reduction to an amine group would yield 1-(5-amino-2-methoxyphenyl)adamantane, a key intermediate for a wide range of subsequent reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. This would allow for the introduction of diverse functionalities to probe structure-activity relationships.

Adamantane Cage Functionalization: Direct C–H functionalization of the adamantane core is a powerful strategy for late-stage modification. nih.gov The adamantane cage possesses two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. nih.gov Advanced catalytic systems, including photocatalysis, can enable selective activation of these strong C-H bonds, allowing for the introduction of alkyl, aryl, or other functional groups directly onto the cage. chemrxiv.orgchemrxiv.org This approach avoids the need for pre-functionalized adamantane starting materials, improving step-economy. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Starting Moiety | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitro Group | H2, Pd/C or SnCl2, HCl | Amine (-NH2) |

| Amine (from Nitro) | Acyl Chloride, Base | Amide (-NHCOR) |

| Amine (from Nitro) | NaNO2, HCl; then Nucleophile | Various substituted arenes (Sandmeyer reaction) |

| Adamantane C-H | Photocatalyst, H-atom transfer catalyst, Alkene | 3-Alkyladamantane derivative chemrxiv.org |

| Adamantane C-H | Di-tert-butylperoxide, Aromatic isocyanide | Adamantyl amide nih.gov |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions, understand mechanisms, and ensure process safety and reproducibility, real-time monitoring of synthetic transformations is crucial. Advanced in-situ spectroscopic techniques allow for the analysis of a reaction as it happens, without the need for sampling. spectroscopyonline.com

Future work on the synthesis of this compound and its derivatives would benefit from the application of these Process Analytical Technologies (PAT). mdpi.com

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the concentration of reactants, intermediates, and products in real-time. mdpi.com For example, the conversion of the nitro group could be tracked by the disappearance of its characteristic vibrational bands and the appearance of bands corresponding to the new functional group.

UV-Visible Spectroscopy: This technique is well-suited for monitoring reactions involving chromophores, such as the nitrophenyl group. mdpi.comwikipedia.org Changes in the electronic structure of the aromatic ring during derivatization would lead to shifts in the absorption spectrum, providing kinetic data.

NMR Spectroscopy: In-situ NMR allows for detailed structural elucidation of species present in the reaction mixture over time, offering deep mechanistic insights that are unattainable through offline methods alone. researchgate.net

Table 3: Applicability of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Potential Limitations |

|---|---|---|---|

| FTIR Spectroscopy | Functional group analysis, concentration profiles solubilityofthings.com | Fast, non-destructive, robust probes available | Overlapping peaks in complex mixtures, low sensitivity for some species |

| Raman Spectroscopy | Molecular fingerprint, symmetric vibrations | Excellent for aqueous systems, non-invasive | Fluorescence interference, weaker signal than IR |

| UV-Visible Spectroscopy | Electronic transitions, concentration of chromophores mdpi.com | High sensitivity, cost-effective | Limited to molecules with UV-Vis absorbance, less structural information |

| NMR Spectroscopy | Detailed molecular structure, quantification, mechanistic insights researchgate.net | Unambiguous structural information | Lower sensitivity, higher equipment cost, slower acquisition time |

Integrated Computational-Experimental Design for New Adamantane-Based Systems

The synergy between computational chemistry and experimental synthesis provides a powerful paradigm for the rational design of new molecules. mdpi.com Quantum chemical methods, such as Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized, guiding experimental efforts toward the most promising targets. nih.gov

For this compound and its derivatives, an integrated approach could accelerate discovery:

Property Prediction: Computational models can be used to predict electronic properties (e.g., HOMO-LUMO gap, dipole moment), structural parameters, and spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies). nih.govresearchgate.net This can help in the design of molecules with specific optical or electronic characteristics.

Reaction Mechanism Studies: DFT calculations can elucidate reaction pathways and transition states for derivatization reactions, helping to explain observed reactivity and selectivity or to predict the outcome of new, untested reactions. mdpi.com

Virtual Screening: Large virtual libraries of potential derivatives can be computationally screened for desired properties, such as binding affinity to a biological target or suitability for an advanced material application. acs.org This allows researchers to prioritize the synthesis of a smaller number of high-potential candidates.

Potential for Applications in Nanotechnology and Advanced Chemical Devices

The rigid, three-dimensional structure of the adamantane cage makes it an excellent building block (a "diamondoid") for applications in nanotechnology and materials science. wikipedia.orgnanotech-now.com The specific functionalization of this compound makes it a candidate for creating highly ordered molecular systems and functional devices.

Molecular Self-Assembly: Adamantane derivatives can serve as building blocks for creating molecular crystals and other self-assembled structures. wikipedia.org The substituted phenyl group can participate in specific intermolecular interactions (e.g., π-π stacking, hydrogen bonding after derivatization), directing the formation of well-defined supramolecular architectures.

Advanced Materials: Incorporating the adamantane moiety into polymers can enhance their thermal and mechanical properties. wikipedia.org Adamantane-based compounds are also being investigated for their non-linear optical (NLO) properties, which are dependent on molecular structure and solid-state packing. rsc.org The specific electronic nature of the 2-methoxy-5-nitrophenyl substituent could be tuned to optimize these properties.

Chemical Sensors and Devices: The adamantyl group can act as a lipophilic "anchor" to embed molecules in lipid bilayers or on surfaces. pensoft.netnih.gov The nitrophenyl group, as an electron-withdrawing moiety, could act as a signaling unit in a chemical sensor. For example, a derivative could be designed where a specific binding event alters the electronic properties of the nitrophenyl group, leading to a detectable optical or electrochemical signal. The development of automated fluorimetric sensors has been reported for other adamantane derivatives, highlighting the potential in this area. mdpi.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxy-5-nitrophenyl)adamantane, and how can purity be validated?

- Methodology : The compound can be synthesized via multi-step reactions involving nitration and substitution of adamantane derivatives. For example, nitration of 1-methoxyadamantane under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by coupling with aryl groups may yield the target compound. Purity validation requires techniques like HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C NMR to confirm structural integrity. Recrystallization from ethanol/chloroform mixtures (as described for similar adamantane derivatives) improves crystallinity .

Q. How can the thermal stability and solubility of this compound be characterized for material science applications?

- Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, while solubility profiles are determined in solvents like DMSO, ethanol, and chloroform. Adamantane derivatives often exhibit low solubility in polar solvents due to their rigid cage structure, necessitating co-solvent systems for experimental use .

Q. What safety protocols are critical when handling nitrated adamantane derivatives in the laboratory?

- Methodology : Use dry sand or alcohol-resistant foam for fire suppression (due to nitro group flammability). Skin/eye exposure requires immediate rinsing with water (≥15 minutes). Work under fume hoods with PPE (gloves, goggles) to mitigate inhalation risks, as outlined in safety data sheets for analogous nitro-adamantanes .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H⋯O/N, π–π stacking) influence the crystal packing and bioavailability of this compound?

- Methodology : Single-crystal X-ray diffraction (XRD) reveals supramolecular motifs like linear chains formed via C–H⋯O/N interactions and π–π stacking between aromatic rings (distance ~3.65 Å). These interactions impact solubility and membrane permeability, critical for pharmacological applications. Computational tools (e.g., Mercury, PLATON) quantify packing efficiency .

Q. What strategies optimize the in vitro bioactivity of this compound against fungal or cancer cell lines?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., methoxy vs. nitro groups). Antifungal assays (e.g., microdilution against Candida albicans) and anticancer screens (e.g., MTT assays on HeLa cells) quantify efficacy. Docking studies using fungal CYP51 or human topoisomerase IIα identify binding modes .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) and ADMET prediction tools (e.g., SwissADME) estimate logP, bioavailability, and metabolic stability. Adamantane’s lipophilic cage enhances blood-brain barrier penetration, but nitro groups may increase toxicity risks .

Q. What analytical challenges arise in characterizing byproducts during the synthesis of nitrated adamantane derivatives?

- Methodology : GC-MS and LC-MS detect trace impurities like regioisomers or over-nitrated products. For example, incomplete nitration may yield mono-nitro contaminants, requiring column chromatography (silica gel, hexane/ethyl acetate gradients) for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。